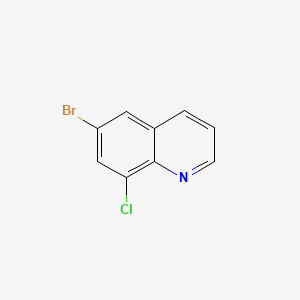

6-Bromo-8-chloroquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-8-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEUOIMCEVFYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675211 | |

| Record name | 6-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16567-13-8 | |

| Record name | 6-Bromo-8-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16567-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 8 Chloroquinoline and Its Functionalized Analogues

Classical Approaches to Substituted Quinoline (B57606) Synthesis

The classical synthesis of the quinoline scaffold provides a foundational framework for obtaining 6-bromo-8-chloroquinoline. These methods often involve the construction of the quinoline ring system from aniline (B41778) or its derivatives, followed by or incorporating regioselective halogenation steps.

Adaptation of Established Quinoline Annulation Reactions

Several classical name reactions for quinoline synthesis can be adapted to produce halogenated derivatives. These methods typically involve the cyclization of appropriately substituted anilines.

Skraup Synthesis : This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org To synthesize a this compound precursor, one could start with an appropriately halogenated aniline. For instance, using 4-bromo-2-chloroaniline (B1269894) as the starting material in a Skraup reaction could theoretically yield this compound. The reaction is known to be vigorous, and the use of a milder oxidizing agent such as arsenic acid may be preferred. wikipedia.org The Skraup synthesis can also be used to produce nitroquinolines which can then be converted to haloquinolines. researchgate.net

Combes Quinoline Synthesis : The Combes synthesis utilizes the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. By selecting a halogenated aniline, such as 4-bromo-2-chloroaniline, and reacting it with a suitable β-diketone, one could construct the desired dihalogenated quinoline framework. The use of polyphosphoric acid (PPA) mixed with alcohols can serve as an effective dehydrating agent. wikipedia.org

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. ijpsjournal.com An electrochemically assisted Friedländer reaction has been developed as a sustainable method for quinoline synthesis from nitro compounds. rsc.org

A common route to halogenated quinolines involves the cyclization of halogenated anilines with reagents like ethyl acrylate (B77674) or ethyl propiolate to form quinolin-4-one intermediates. These intermediates can then be treated with reagents like phosphorus oxychloride to introduce a chlorine atom.

Regioselective Halogenation Strategies

The introduction of bromine and chlorine atoms at specific positions on the quinoline ring is a critical aspect of synthesizing this compound.

Direct halogenation of the quinoline ring often leads to a mixture of products. For instance, chlorination of quinoline in the presence of silver sulfate (B86663) and sulfuric acid can yield a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org

A more controlled approach involves the halogenation of a pre-substituted quinoline. For example, starting with 8-chloroquinoline, a subsequent bromination step would be required. Electrophilic aromatic substitution on the quinoline ring is influenced by the existing substituents. The presence of the nitrogen atom and the chloro group at the 8-position will direct the incoming electrophile.

Alternatively, starting with a brominated quinoline, such as 6-bromoquinoline (B19933), subsequent chlorination at the 8-position can be achieved. The synthesis of 6-bromo-4-chloroquinoline (B1276899) has been reported, which involves the reaction of 6-bromoquinolin-4-ol (B142416) with phosphorus oxychloride. atlantis-press.com A similar strategy could potentially be applied to an 8-hydroxyquinoline (B1678124) precursor.

Modern and Catalytic Synthetic Routes

Contemporary synthetic methods offer more efficient and selective routes to functionalized quinolines, including palladium-catalyzed cross-coupling reactions and metal-free approaches.

Palladium-Catalyzed Cross-Coupling Strategies for Quinolines

Palladium-catalyzed reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds like quinoline.

Buchwald-Hartwig Amination : This reaction is a palladium-catalyzed cross-coupling of an aryl halide with an amine. scienceopen.com It has been utilized for the sequential and selective functionalization of 6-bromo-2-chloroquinoline (B23617), demonstrating the differential reactivity of the halogen substituents which can be exploited for controlled synthesis. researchgate.netacs.org

Heck Coupling : The Heck reaction can be used to construct the quinoline core. For example, a palladium-catalyzed coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds affords 3-substituted quinolin-2(1H)-ones. nih.gov

Synthesis from o-Bromoanilines : A one-step synthesis of quinolines involves the palladium-catalyzed cross-coupling of unprotected ortho-bromoanilines with cyclopropanols. organic-chemistry.orgthieme-connect.com This method proceeds through an intramolecular condensation and a palladium-catalyzed oxidation sequence. thieme-connect.com

Palladium-catalyzed dehydrogenative coupling offers an efficient route to the quinoline scaffold via intramolecular C–H alkenylation reactions. nih.gov These modern methods provide direct and atom-economical procedures for constructing quinolines. nih.gov

Metal-Free Approaches to Halogenated Quinolines

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts.

An operationally simple and metal-free protocol for the regioselective C5–H halogenation of 8-substituted quinolines has been established. rsc.orgrsc.org This method uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source and proceeds at room temperature. rsc.orgrsc.orgresearchgate.net This approach has been successfully applied to a range of 8-substituted quinolines, affording the C5-halogenated products with high regioselectivity. rsc.orgrsc.org

Furthermore, iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been developed as an environmentally friendly method for C5-H halogenation. mdpi.comnih.gov

A transition-metal-free approach for the synthesis of 3-substituted quinolines has been reported through the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. nih.gov Another metal-free protocol involves the synthesis of 3-acylquinolines from anthranils and enaminones. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinolines aims to reduce the environmental impact of chemical processes. This includes the use of greener solvents, catalysts, and energy sources. researchgate.netacs.org

Several classical quinoline syntheses have been adapted to be more environmentally friendly. For instance, the Friedländer synthesis has been investigated using greener solvents and catalysts. ijpsjournal.com Microwave-assisted organic synthesis (MAOS) has been employed to accelerate quinoline synthesis, reducing reaction times and energy consumption. ijpsjournal.comacs.org

The use of water as a solvent in reactions like the iron(III)-catalyzed halogenation of 8-amidoquinolines is a significant step towards greener synthesis. mdpi.comnih.gov Furthermore, catalyst-free techniques and the use of biodegradable catalysts are being explored. researchgate.net Formic acid has been identified as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

The development of one-pot synthesis strategies for quinoline derivatives also aligns with green chemistry principles by minimizing waste, solvent consumption, and energy input. researchgate.net

Interactive Data Table: Comparison of Quinoline Synthesis Methods

| Synthesis Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidizing agent | High temperature | Uses simple starting materials | Often violent, low yields, harsh conditions |

| Combes Synthesis | Aniline, β-diketone, acid catalyst | Acid-catalyzed cyclization | Good for 2,4-substituted quinolines | Requires specific diketone precursors |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, active methylene compound | Base or acid catalysis | Good yields, versatile | Starting materials can be complex to synthesize |

| Palladium-Catalyzed Cross-Coupling | Aryl halide, amine/alkene/alkyne, Pd catalyst, ligand | Mild to moderate temperatures | High selectivity, broad substrate scope | Cost and toxicity of palladium, ligand sensitivity |

| Metal-Free Halogenation | 8-substituted quinoline, trihaloisocyanuric acid | Room temperature, air | Mild conditions, inexpensive reagents, high regioselectivity | Limited to specific positions (e.g., C5) |

| Green Synthesis (Microwave-assisted) | Various quinoline precursors | Microwave irradiation | Rapid reactions, reduced energy consumption | Specialized equipment required |

Solvent-Free and Aqueous Reaction Media Utilization

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols for quinolines that minimize or eliminate the use of hazardous organic solvents. jocpr.com While specific literature detailing a solvent-free or aqueous synthesis exclusively for this compound is sparse, the general methodologies developed for the broader quinoline class are applicable. These methods provide an eco-friendly alternative to traditional syntheses that often rely on high-boiling point organic solvents. jocpr.com

Solvent-free approaches often utilize thermal conditions or mechanical mixing to facilitate the reaction. One such method involves the fusion of reactants in a sealed tube at high temperatures, which has been used to create functionalized quinoline scaffolds. ajol.info Another strategy employs solid catalysts, such as caesium iodide, to promote the reaction between starting materials like 2-aminoacetophenone (B1585202) and various ketones under solvent-free conditions. researchgate.net The Döebner-von Miller synthesis of quinolines has also been adapted to solvent-free conditions using a recyclable Ag(I)-exchanged montmorillonite (B579905) clay catalyst. clockss.org

Aqueous synthesis, although challenging for many organic reactions, is highly desirable. For the synthesis of quinoline-4-carboxylic acids, a related class of compounds, reactions have been successfully carried out in water by refluxing isatin (B1672199) with enaminones in the presence of an aqueous base. rsc.org

Table 1: Examples of Solvent-Free and Aqueous Methodologies for Quinoline Synthesis

| Synthetic Method | Reactants | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Friedländer Synthesis | o-Nitrobenzaldehyde, Enolizable Ketones | SnCl₂·2H₂O, Microwave | Solvent-free, catalyst-free. core.ac.uk |

| Imine-Styrene Cyclization | Imines, Styrene | Catalyst-free, Solvent-free | Eco-friendly process. jocpr.com |

| Fusion Method | Knoevenagel product, Sulfanilamides | 170–212 °C, Sealed Tube | Solvent-free fusion. ajol.info |

| Döebner-von Miller | Substituted Anilines, α,β-Unsaturated Aldehydes | Ag(I)-exchanged Montmorillonite | Solvent-free, recyclable catalyst. clockss.org |

| Pfitzinger-type Reaction | Isatin, Enaminone | Aqueous KOH or NaOH | Reaction in water. rsc.org |

Microwave-Assisted and Other Energy-Efficient Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comresearchgate.net This energy-efficient approach is well-suited for the synthesis of heterocyclic compounds, including quinolines. benthamdirect.comresearchgate.net

The application of microwave irradiation has been documented for various classical quinoline syntheses, including the Combes, Doebner-von Miller, and Friedländer reactions. researchgate.netrsc.org For instance, a solvent-free, microwave-assisted protocol has been developed for the efficient synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones. core.ac.uk Furthermore, microwave energy has been successfully employed in the multi-component synthesis of complex quinoline-based hybrids, demonstrating its versatility. acs.org Research has also shown the effective use of microwaves for the synthesis of quinoline-fused 1,4-benzodiazepines from substituted 2-chloro-quinolines, with precursors bearing halogens at the 6, 7, or 8 positions. rsc.orgasianpubs.org This indicates the high applicability of MAOS for preparing functionalized analogues of this compound.

Table 2: Microwave-Assisted Syntheses of Quinoline Derivatives

| Reaction Type | Starting Materials | Catalyst/Promoter | Conditions | Yield |

|---|---|---|---|---|

| Friedländer Synthesis | o-Nitrobenzaldehyde, Ketones | SnCl₂·2H₂O | Microwave, Solvent-free | Good to very good. core.ac.uk |

| Povarov-type MCR | Anilines, Alkyne, Paraformaldehyde | Camphor-10-sulfonic acid | 90 °C, 20 min | 26–90%. rsc.org |

| Condensation | Substituted 3-bromomethyl-2-chloro-quinolines, 1,2-phenylenediamine | - | Microwave, 80 °C | 92–97%. rsc.org |

| Three-component | Formyl-quinoline, Aminopyrimidine, Cyclic diketone | Catalyst-free | DMF, 125–135 °C, 8-20 min | Good. acs.org |

Development of Recyclable Catalytic Systems

The development of heterogeneous and recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and cost. Numerous recyclable catalytic systems have been reported for the synthesis of quinolines. These catalysts are typically solid-supported, allowing for easy separation from the reaction mixture and reuse in subsequent batches without significant loss of activity. rsc.orgnih.gov

Examples of such systems include:

Metal-Organic Frameworks (MOFs) : MOF-5 has been used as a highly efficient and reusable catalyst for the one-pot, three-component synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org

Supported Nanoparticles : Magnetite nanoparticle-supported acidic ionic liquids have proven effective for Friedländer reactions and can be easily recovered using an external magnet. tandfonline.com Similarly, Au–Ag@AgCl nanocomposites synthesized via a green method have shown excellent catalytic activity and recyclability. rsc.org

Metal-on-Oxide Catalysts : A cost-effective Cu/CeO₂ catalyst has been developed for the acceptorless dehydrogenative coupling (ADC) synthesis of quinolines, demonstrating high efficiency and recyclability. nih.gov

Modified Clays : Ag(I)-exchanged Montmorillonite K10 clay has been used as a recyclable catalyst in the Döebner-von Miller synthesis of quinolines under solvent-free conditions. clockss.org

Coordination Polymers : A Ni-Containing Coordination Polymer has been shown to be an efficient and recyclable catalyst for producing quinoline derivatives through a borrowing hydrogen strategy. mdpi.com

These advanced catalytic systems represent a significant step towards more economical and environmentally friendly production of the quinoline scaffold and its derivatives.

Reaction Mechanisms and Pathways in the Formation of this compound

The formation of the this compound skeleton can be understood through the mechanisms of several classical named reactions in organic chemistry. The specific pathway often depends on the chosen starting materials.

A highly plausible route begins with a Gould-Jacobs-type reaction . This involves the reaction of a 4-bromoaniline (B143363) with a suitable three-carbon synthon, such as an ethyl acrylate derivative. The reaction proceeds via an initial Michael addition of the aniline to the acrylate, followed by an intramolecular cyclization (thermal or acid-catalyzed) onto the aromatic ring to form a 6-bromo-4-oxo-1,2,3,4-tetrahydroquinoline. Subsequent aromatization yields 6-bromoquinolin-4-ol. The final step is the conversion of the hydroxyl group at the 4-position and chlorination at the 8-position. Often, treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) not only replaces the 4-hydroxyl with a chlorine atom but can also effect electrophilic chlorination at the electron-rich C-8 position, particularly under harsh conditions, to yield a di-chloro-bromo-quinoline, or it can be used to chlorinate a pre-formed quinolinone. atlantis-press.com

Alternatively, one could envision forming this compound by adapting other classical syntheses using 4-bromo-2-chloroaniline as the starting amine:

Skraup Synthesis : This reaction involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.org The mechanism starts with the acid-catalyzed dehydration of glycerol to form acrolein. iipseries.org The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed electrophilic cyclization of the aromatic ring onto the aldehyde-derived portion, dehydration to form a dihydroquinoline, and finally, oxidation to yield the aromatic quinoline ring. wikipedia.orgiipseries.org

Doebner-von Miller Reaction : This is a more flexible variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ. wikipedia.org The reaction of 4-bromo-2-chloroaniline with an α,β-unsaturated carbonyl compound would proceed via a similar mechanism involving conjugate addition, cyclization, and oxidation. rsc.orgwikipedia.org The exact mechanism is still debated but is thought to involve complex fragmentation and recombination steps. wikipedia.org

Combes Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism begins with the formation of a Schiff base (enamine) intermediate from the condensation of the aniline and one of the ketone's carbonyl groups. iipseries.orgwikipedia.org The enamine then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, which is the rate-determining ring-closing step, followed by dehydration to afford the final substituted quinoline. wikipedia.org

In each of these classical pathways, the final substitution pattern on the quinoline ring is directly determined by the substitution pattern of the starting aniline and the structure of the carbonyl co-reactant.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 8 Chloroquinoline

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline nucleus is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the α (C2) and γ (C4) positions relative to the ring nitrogen. imperial.ac.ukquora.com The presence of electron-withdrawing halogen substituents further enhances this reactivity.

Replacement of Halogen Atoms with Various Nucleophiles

The bromine and chlorine atoms on the 6-bromo-8-chloroquinoline ring are susceptible to replacement by a variety of nucleophiles. The relative reactivity of the C-Br versus the C-Cl bond often dictates the outcome of these substitution reactions. Generally, the C-Br bond is more reactive towards nucleophilic substitution than the C-Cl bond due to its lower bond dissociation energy.

Research has shown that halogenated quinolines can undergo nucleophilic substitution with reagents such as sodium methoxide (B1231860) and potassium tert-butoxide. These reactions allow for the introduction of alkoxy groups onto the quinoline scaffold. While specific studies on this compound are limited, related research on other haloquinolines, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrates successful substitution of the chlorine atom with various nucleophiles including hydrazino, azido, and amino groups. mdpi.com Similarly, the halogen atoms in 8-bromo-6-chloroquinoline-2-carbaldehyde (B6185304) are also prone to nucleophilic substitution. smolecule.com

Stereochemical Considerations in Substitution Processes

Stereochemical outcomes are a critical consideration in many substitution reactions. However, in the context of nucleophilic aromatic substitution (SNAAr) on the aromatic quinoline ring of this compound, the reaction proceeds through a planar Meisenheimer-type intermediate. imperial.ac.uk This mechanism does not typically involve the formation of new chiral centers at the substitution site on the aromatic ring. Therefore, stereochemical considerations are generally not a primary factor in the substitution of the halogen atoms on the carbocyclic ring of this compound itself.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and halogenated quinolines are excellent substrates for these transformations. evitachem.com The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling Protocols for Arylation

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely employed method for arylation. researchgate.net In the case of dihaloquinolines, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling. researchgate.net This principle is applicable to this compound, where the bromine at the 6-position is expected to react preferentially with an arylboronic acid in the presence of a suitable palladium catalyst and base. researchgate.net

For instance, studies on analogous compounds like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have demonstrated that an excess of arylboronic acid can be used to drive the reaction to complete substitution of all halogen atoms. nih.gov This suggests that by carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono-arylation at the C-6 position or di-arylation at both C-6 and C-8 positions of this compound.

| Substrate | Coupling Partner | Catalyst System | Key Observation | Reference |

|---|---|---|---|---|

| 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline (B13299979) | (E)-Ethyl-3-(8-chloro-1,2,3,4-tetrahydroquinolin-6-yl)acrylate | Palladium-catalyzed | Demonstrates the reactivity of the bromo group in cross-coupling. | |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acids | PdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃ | Excess boronic acid leads to exhaustive substitution. | nih.gov |

| 6-Bromo-4-chloroquinoline (B1276899) | Phenylboronic acid | Pd(OAc)₂ | Selective coupling at the C-Br position is anticipated. | soton.ac.uk |

Sonogashira and Other Coupling Reactions

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation for functionalizing this compound. gold-chemistry.orgwikidoc.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for selective alkynylation at the 6-position. scispace.com

Research on related dihaloquinolines has shown successful sequential Sonogashira couplings. tandfonline.com This suggests that this compound can be selectively coupled with a terminal alkyne at the C-6 position, leaving the C-8 chloro substituent available for subsequent transformations. This stepwise approach enables the synthesis of complex, unsymmetrically substituted quinoline derivatives.

Other cross-coupling reactions, such as the Heck and Stille reactions, have also been applied to haloquinolines, further expanding the synthetic utility of these compounds. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium-Copper co-catalyst | Conjugated enynes or aryl alkynes | gold-chemistry.org |

| 6-Bromo-2-chloroquinoline-3-carboxaldehyde | Terminal Alkynes | XPhos Palladium precatalyst | Alkynylated quinolines | tandfonline.com |

| 8-Halogenated quinolin-4-one | Terminal Alkyne | Transition metal catalyst | 8-Alkynylated derivatives | scispace.com |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

While the quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, substitution can still occur under specific conditions. iust.ac.ir The presence of two deactivating halogen atoms in this compound further reduces the electron density of the aromatic system, making electrophilic substitution challenging.

In quinoline itself, electrophilic attack generally occurs on the benzene (B151609) ring, with a preference for positions C-5 and C-8. iust.ac.ir However, in this compound, these positions are already substituted (C-6 and C-8). Therefore, any further electrophilic substitution would likely be directed to the remaining available positions on the carbocyclic ring (C-5 and C-7) or, less likely, to the pyridinoid ring. The specific regioselectivity would be governed by the combined directing effects of the nitrogen atom and the two halogen substituents. For example, bromination and fluorination of a quinoline framework can be achieved through electrophilic aromatic substitution. smolecule.com

Functional Group Interconversions and Peripheral Modifications

The chemical architecture of this compound provides a versatile platform for synthetic modification. The distinct electronic properties and reactivity of the halogen substituents at the C6 and C8 positions, coupled with the reactivity of the quinoline core itself, allow for a multitude of functional group interconversions and peripheral modifications. These transformations are crucial for developing new derivatives with tailored properties. Key strategies include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications to the quinoline nucleus or its existing substituents.

The strategic introduction of an activating group, such as a nitro group, can significantly enhance the reactivity of an adjacent halogen atom towards nucleophilic substitution. For instance, the nitration of 6-bromoquinoline (B19933) leads to the formation of 6-bromo-5-nitroquinoline (B1267105). semanticscholar.org In this derivative, the newly introduced electron-withdrawing nitro group at C5 activates the adjacent C6-bromo substituent, facilitating its displacement by nucleophiles. semanticscholar.org Research has demonstrated that reacting 6-bromo-5-nitroquinoline with morpholine (B109124) or piperazine (B1678402) under microwave conditions results in the high-yield synthesis of the corresponding 6-morpholinyl and 6-piperazinyl derivatives. semanticscholar.org This highlights a powerful method for introducing cyclic amine functionalities onto the quinoline scaffold. semanticscholar.org

Similarly, the halogen atoms on related scaffolds like 6-bromo-8-chloro-1,4-dihydroquinolin-4-one (B1371108) can be substituted by various functional groups using reagents such as sodium methoxide. The aldehyde functionality in derivatives like 8-bromo-6-chloroquinoline-2-carbaldehyde is also susceptible to nucleophilic attack, expanding the range of possible modifications. smolecule.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr)

| Starting Material | Reagent(s) | Product | Description | Citation(s) |

|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Morpholine, Triethylamine | 5-Nitro-6-(morpholin-1-yl)quinoline | Substitution of the activated bromo group at C6 with morpholine. | semanticscholar.org |

| 6-Bromo-5-nitroquinoline | Piperazine, Triethylamine | 5-Nitro-6-(piperazin-1-yl)quinoline | Substitution of the activated bromo group at C6 with piperazine. | semanticscholar.org |

The bromine and chlorine substituents on the this compound framework are ideal handles for various palladium-catalyzed cross-coupling reactions. These methods are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of peripheral modifications.

Suzuki-Miyaura coupling is frequently employed to attach aryl or vinyl groups by replacing the halogen atoms. A notable example involves the reaction of 6-bromo-8-methoxyquinoline (B600033) with p-formylphenylboronic acid, which selectively substitutes the bromine atom to yield the corresponding biphenyl (B1667301) derivative. mdpi.com This reaction demonstrates the differential reactivity of the bromo group over other potential sites. The bromo-substituent on related scaffolds, such as 6-bromo-2-chloroquinoline-3-carboxaldehyde, is also readily utilized in Suzuki, Sonogashira (coupling with terminal alkynes), and Stille (coupling with organostannanes) reactions. researchgate.net

Furthermore, the Buchwald-Hartwig amination provides a direct route to synthesize aminoquinoline derivatives by coupling the haloquinoline with various amines. Palladium-catalyzed reactions are also used to create acrylate (B77674) derivatives from compounds like 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline, showcasing the versatility of these methods in modifying the periphery of the quinoline system.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Substrate | Reaction Type | Coupling Partner / Conditions | Product Type | Citation(s) |

|---|---|---|---|---|

| 6-Bromo-8-methoxyquinoline | Suzuki-Miyaura | p-Formylphenylboronic acid, Pd catalyst | Aryl-substituted quinoline | mdpi.com |

| 6-Bromo-2-chloroquinoline (B23617) | Suzuki-Miyaura | Boronic acids | Aryl-substituted quinoline | |

| 6-Bromo-2-chloroquinoline | Buchwald-Hartwig | Amines, Pd catalyst | Amino-substituted quinoline | |

| 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline | Heck-type/Cross-coupling | Acrylate derivatives, Pd catalyst | (E)-Ethyl-3-(8-chloro-1,2,3,4-tetrahydroquinolin-6-yl)acrylate |

Beyond modifications at the halogen sites, the quinoline ring itself and other attached functional groups can be transformed. For instance, a hydroxyl group at the C4 position of a quinoline ring can be converted into a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This newly installed chlorine can then act as a leaving group for subsequent nucleophilic substitutions. nih.gov

The oxidation state of the quinoline ring can also be altered. Tetrahydroquinoline derivatives can be oxidized to form the corresponding aromatic quinoline. Conversely, quinolinones can undergo reduction to yield dihydroquinolines. Other functional groups on the ring can also be interconverted; for example, a nitro group can be reduced to an amine using reagents like iron in hydrochloric acid, which can then be hydrolyzed to a hydroxyl group. fordham.edu

Table 3: Other Functional Group Interconversions

| Transformation | Starting Material | Reagent(s)/Conditions | Product | Citation(s) |

|---|---|---|---|---|

| Chlorination | Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate | nih.gov |

| Reduction of Nitro Group | 6-Bromo-3-chloro-8-nitroquinoline | Fe/HCl in 95% ethanol (B145695) | 8-Amino-6-bromo-3-chloroquinoline | fordham.edu |

| Hydrolysis of Amino Group | 8-Amino-6-bromo-3-chloroquinoline | 70% aqueous H₂SO₄, 220 °C | 6-Bromo-3-chloro-8-quinolinol | fordham.edu |

| Oxidation | 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline | Oxidizing agent | This compound |

Advanced Spectroscopic and Structural Characterization Techniques in 6 Bromo 8 Chloroquinoline Research

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are essential for identifying functional groups and characterizing the bonds within the quinoline (B57606) scaffold, which are influenced by the electronic effects of the bromine and chlorine substituents.

FTIR spectroscopy measures the absorption of infrared radiation, causing transitions between molecular vibrational levels. The resulting spectrum provides a unique "fingerprint" of the molecule. For 6-Bromo-8-chloroquinoline, the spectrum is expected to be dominated by vibrations of the aromatic quinoline core, with distinct contributions from the carbon-halogen bonds.

Key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. dergipark.org.trresearchgate.net

Aromatic C=C and C=N Ring Stretching: The stretching vibrations of the fused aromatic rings are expected to produce a series of complex bands in the 1625-1400 cm⁻¹ range. dergipark.org.tr These are characteristic of the quinoline ring system.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the C-H bonds occur in the 1300-1000 cm⁻¹ and 1000-750 cm⁻¹ regions, respectively. dergipark.org.tr The pattern of these bands can sometimes help confirm the substitution pattern on the aromatic rings.

Carbon-Halogen Stretching: The vibrations of the C-Cl and C-Br bonds are key identifiers. The C-Cl stretching vibration in chloroquinolines is typically observed as a strong band in the 760-505 cm⁻¹ region. dergipark.org.tr For instance, in 8-chloroquinoline, a very strong band is recorded at 659 cm⁻¹. dergipark.org.tr The C-Br stretching vibration is expected at a lower frequency due to the heavier mass of bromine, generally appearing in the 600-500 cm⁻¹ range.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1625 - 1400 | Aromatic Ring (C=C, C=N) Stretch | Medium to Strong |

| 1300 - 1000 | C-H In-plane Bending | Medium |

| 1000 - 750 | C-H Out-of-plane Bending | Strong |

| 760 - 650 | C-Cl Stretch | Strong |

| 600 - 500 | C-Br Stretch | Strong |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the quinoline rings and the carbon-halogen stretches.

In studies of related molecules like 8-chloroquinoline, both FTIR and Raman spectra have been recorded and analyzed with the aid of Density Functional Theory (DFT) calculations to assign the fundamental vibrational modes completely. researchgate.net The C-Cl stretching mode in 8-chloroquinoline, for example, is observed at 651 cm⁻¹ in the Raman spectrum. dergipark.org.tr For this compound, a similar comprehensive analysis would confirm the vibrational assignments and provide a complete picture of its molecular dynamics.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1625 - 1400 | Aromatic Ring (C=C, C=N) Stretch | Strong |

| ~1000 | Symmetric Ring Breathing | Strong |

| 760 - 650 | C-Cl Stretch | Medium |

| 600 - 500 | C-Br Stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shift (δ) of each proton is influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

Based on data from related substituted quinolines, the following predictions can be made uncw.edufordham.edu:

H-2 and H-4: These protons on the pyridine (B92270) ring are typically the most deshielded due to their proximity to the electronegative nitrogen atom, appearing at the downfield end of the spectrum, likely in the 8.5-9.0 ppm range.

H-3: This proton is coupled to both H-2 and H-4 and would likely appear as a doublet of doublets.

H-5 and H-7: These protons are on the benzene (B151609) ring (carbocyclic ring). Their chemical shifts are influenced by the adjacent halogen substituents. They are expected to appear as doublets due to coupling with each other.

The analysis of coupling constants (J values) is crucial for confirming assignments. For instance, the typical coupling between H-3 and H-4 (³J) would be around 8-9 Hz, while the coupling between H-2 and H-4 (⁴J) would be smaller, around 1-2 Hz.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | Doublet of Doublets (dd) | J(H2,H3) ≈ 4-5; J(H2,H4) ≈ 1-2 |

| H-3 | 7.5 - 7.7 | Doublet of Doublets (dd) | J(H3,H2) ≈ 4-5; J(H3,H4) ≈ 8-9 |

| H-4 | 8.2 - 8.4 | Doublet of Doublets (dd) | J(H4,H3) ≈ 8-9; J(H4,H2) ≈ 1-2 |

| H-5 | 7.9 - 8.1 | Doublet (d) | J(H5,H7) ≈ 2-3 |

| H-7 | 7.7 - 7.9 | Doublet (d) | J(H7,H5) ≈ 2-3 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are highly dependent on the substituents. Research on dihalogenated quinolinols has shown that ¹³C NMR can easily distinguish between carbons bonded to chlorine versus bromine. fordham.edu These halogens cause shifts in opposite directions relative to the parent C-H carbon, providing a definitive diagnostic tool. fordham.edu

C-6 and C-8: These carbons are directly attached to the halogens and will show characteristic shifts. The C-Br bond typically results in a carbon signal around 115-120 ppm, while the C-Cl bond results in a signal around 125-135 ppm.

C-2, C-4, C-8a: These carbons are influenced by the electronegative nitrogen atom and will appear at the downfield end of the spectrum (140-155 ppm).

Other Carbons (C-3, C-4a, C-5, C-7): These will resonate at intermediate chemical shifts, typically between 120-138 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 147 - 149 |

| C-5 | 128 - 130 |

| C-6 | 118 - 122 |

| C-7 | 130 - 132 |

| C-8 | 133 - 136 |

| C-8a | 145 - 147 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for confirming complex structures. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between H-2/H-3, H-3/H-4, and H-5/H-7, confirming their connectivity within the separate ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu HMBC is crucial for piecing together the entire molecular framework, especially for identifying quaternary (non-protonated) carbons. Key correlations would include those from H-5 and H-7 to the halogenated carbons C-6 and C-8, and to the bridgehead carbon C-4a. Similarly, correlations from H-2 and H-4 to the bridgehead carbons C-4a and C-8a would confirm the fusion of the two rings. This technique would definitively verify the 6-bromo and 8-chloro substitution pattern.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption, fluorescence, and phosphorescence, provides significant insights into the electronic structure and photophysical behavior of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, typically measured in solvents like ethanol (B145695) or chloroform, is characterized by absorption bands in the ultraviolet region. These absorptions are attributed to π→π* and n→π* electronic transitions within the quinoline ring system. The quinoline core, an aromatic heterocycle, possesses a delocalized π-electron system. The presence of bromine and chlorine atoms as substituents influences the energy levels of the molecular orbitals, thereby affecting the wavelengths of maximum absorption (λmax).

In a study on 6-chloroquinoline (B1265530), DFT and TD-DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze its electronic properties. researchgate.net It was found that halogen substitution significantly alters the reactive nature of the quinoline moiety. researchgate.net For polysubstituted quinolines, intramolecular charge transfer (ICT) processes can occur, with the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) being localized on different parts of the molecule. nih.gov While specific λmax values for this compound are not extensively documented in the available literature, analogous compounds provide a basis for expected spectral features. For instance, the UV-Vis absorption spectrum of similar quinoline derivatives is typically observed in the 200-400 nm range. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π→π | Quinoline Ring | 200 - 350 |

| n→π | Nitrogen Lone Pair | > 300 |

Fluorescence and Phosphorescence Studies of Quinoline Analogues

Quinoline and its derivatives are known for their fluorescent properties. researchgate.netmdpi.comcsfarmacie.cz However, the introduction of heavy atoms like bromine and chlorine is known to have a profound effect on the emission characteristics, often quenching fluorescence and enhancing phosphorescence. This "heavy-atom effect" promotes intersystem crossing (ISC), the non-radiative transition from a singlet excited state (S1) to a triplet excited state (T1).

Studies on halogenated phenoxazine-quinoline conjugates have demonstrated that the presence of chlorine and bromine atoms can lead to significant room-temperature phosphorescence (RTP). acs.orgcncb.ac.cnsnu.edu.innih.gov In these systems, the heavy halogens facilitate efficient ISC, and intermolecular interactions in the solid state or in aggregates can stabilize the triplet state, leading to observable phosphorescence. acs.orgnih.gov For instance, phenoxazine-quinoline conjugates with chlorine and bromine (PQCl and PQBr) exhibited aggregate-induced phosphorescence with quantum yields of approximately 25% and 28%, respectively. acs.orgcncb.ac.cnsnu.edu.in The phosphorescence lifetimes for these aggregates were in the range of 22-62 µs. acs.orgcncb.ac.cn

Given these findings, it is anticipated that this compound would exhibit weak fluorescence but potentially significant phosphorescence, especially in the solid state or in aggregated forms where the triplet state can be stabilized. The radiative decay from the T1 state back to the ground state (S0) would be responsible for this phosphorescence.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C9H5BrClN), the exact mass can be calculated with high precision.

Table 2: Calculated Isotopic Masses for this compound

| Isotope Combination | Calculated Monoisotopic Mass (Da) |

| C9H5(79Br)(35Cl)N | 240.92939 |

| C9H5(81Br)(35Cl)N | 242.92734 |

| C9H5(79Br)(37Cl)N | 242.92644 |

| C9H5(81Br)(37Cl)N | 244.92439 |

The presence of both bromine and chlorine, each with two stable isotopes (79Br/81Br and 35Cl/37Cl), results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive signature for the presence of these halogens. HRMS analysis of related compounds, such as 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, has been successfully used to confirm their molecular formula. mdpi.com Similarly, HRMS has been employed in the characterization of other bromo-quinoline derivatives, confirming the expected molecular ion peaks. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

The presence of both bromine and chlorine atoms in the structure of this compound is expected to facilitate various non-covalent interactions, such as halogen bonding (C-Br•••N, C-Cl•••N, C-Br•••Br, C-Cl•••Cl) and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a crucial role in the packing of the molecules in the crystal lattice. In the crystal structure of a related bromo-substituted pyrroloquinolinone, intermolecular C-H•••O and C-H•••Br hydrogen bonds, along with π-π stacking, were observed to stabilize the crystal packing. scispace.com

Computational and Theoretical Investigations of 6 Bromo 8 Chloroquinoline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoline (B57606) derivatives, offering a balance between computational cost and accuracy. Studies on analogous compounds, such as 6-chloroquinoline (B1265530), provide a solid foundation for understanding the nuances of 6-Bromo-8-chloroquinoline. dergipark.org.tr

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would be achieved by employing a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). dergipark.org.tr The resulting optimized structure would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule.

Based on studies of similar quinoline derivatives, the quinoline ring system in this compound is expected to be nearly planar. dergipark.org.tr The introduction of the bromine atom at the 6-position and the chlorine atom at the 8-position will induce minor distortions in the ring to accommodate the steric and electronic effects of these bulky halogen substituents. The C-Br and C-Cl bond lengths will be key parameters, reflecting the electronic environment of the aromatic system. A comparison with the optimized geometry of 6-chloroquinoline, for which detailed data is available, can offer valuable insights. dergipark.org.tr

Table 1: Comparison of Selected Optimized Geometrical Parameters for Quinoline and 6-chloroquinoline (B3LYP/6-311++G(d,p))

| Parameter | Quinoline (Å or °) | 6-chloroquinoline (Å or °) |

| C2-C3 | 1.363 | 1.364 |

| C5-C6 | 1.416 | 1.413 |

| C7-C8 | 1.365 | 1.368 |

| C6-Cl | - | 1.745 |

| C2-N1-C9 | 117.4 | 117.5 |

| C5-C6-C7 | 121.2 | 121.7 |

| Data sourced from a computational study on 6-chloroquinoline. dergipark.org.tr |

For this compound, one would anticipate specific changes in the geometry, particularly around the C6 and C8 positions, due to the presence of the bromo and chloro groups, respectively.

The calculation of vibrational frequencies is crucial for the interpretation of experimental infrared (IR) and Raman spectra. DFT methods can predict the vibrational modes of this compound, which can then be compared with experimental data for validation of the computational model. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or torsional vibrations.

For 6-chloroquinoline, a detailed vibrational analysis has been performed, assigning the calculated frequencies to their respective vibrational modes with the aid of Potential Energy Distribution (PED). dergipark.org.tr Key vibrational modes for halogenated quinolines include the C-H stretching vibrations, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl and C-Br stretching and bending vibrations. The C-Cl stretching vibration in 6-chloroquinoline is a significant marker. dergipark.org.tr In this compound, one would expect to observe distinct vibrational modes corresponding to both C-Cl and C-Br stretching, which would be at lower frequencies due to the heavier masses of the halogen atoms.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 6-chloroquinoline

| Assignment | Calculated (Scaled) | Experimental (FT-IR) |

| ν(C-H) aromatic | 3068 | 3065 |

| ν(C=N) | 1618 | 1620 |

| ν(C=C) | 1591 | 1593 |

| ν(C-Cl) | 780 | 782 |

| Data sourced from a computational study on 6-chloroquinoline. dergipark.org.tr |

A similar table for this compound would be invaluable for its spectroscopic characterization.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a filled molecular orbital to an empty one, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

In a study on 6-chloroquinoline, TD-DFT calculations were used to interpret its UV-Vis spectrum, showing good agreement with experimental data. dergipark.org.tr The electronic transitions in halogenated quinolines are generally of the π → π* type, characteristic of aromatic systems. The presence of bromine and chlorine atoms in this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline, due to the electron-donating effect of the halogens through resonance and their electron-withdrawing inductive effect.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the HOMO is expected to be a π-orbital delocalized over the quinoline ring system, with significant contributions from the electron-rich regions, including the nitrogen and halogen atoms. The LUMO is likely to be a π*-orbital, also delocalized across the aromatic rings. The presence of the electron-withdrawing chlorine and bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline.

The HOMO-LUMO gap is a critical parameter. In the case of 6-chloroquinoline, the calculated HOMO-LUMO gap provides insights into its electronic stability. dergipark.org.tr A similar analysis for this compound would be essential for understanding its reactivity in various chemical reactions.

Table 3: Calculated Frontier Molecular Orbital Energies (eV) for 6-chloroquinoline (B3LYP/6-311++G(d,p))

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.45 |

| HOMO-LUMO Gap (ΔE) | 5.09 |

| Data sourced from a computational study on 6-chloroquinoline. dergipark.org.tr |

The precise values for this compound would be influenced by the combined electronic effects of the two halogen substituents.

Energy Gap Analysis and Reactivity Implications

The reactivity of a chemical compound is fundamentally governed by its electronic structure, particularly the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. ajchem-a.com

The HOMO is typically associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). dergipark.org.tr The locations of the HOMO and LUMO densities on the molecular structure indicate the likely sites for electrophilic and nucleophilic attacks, respectively. dergipark.org.tr A comprehensive density functional theory (DFT) calculation for this compound would be necessary to determine the precise HOMO-LUMO energy gap and visualize the orbital distributions, which would in turn provide a detailed understanding of its reactivity profile.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.com The MEP map displays regions of varying electrostatic potential on the van der Waals surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. ajchem-a.com Green represents regions of neutral potential.

The electron-withdrawing effects of the bromine and chlorine substituents would also create regions of positive potential on the carbon atoms to which they are attached, potentially making these sites susceptible to nucleophilic attack. MEP analysis of similar compounds, like 2-chloroquinoline-3-carboxaldehyde, has been used to identify such reactive sites. nih.gov A detailed MEP surface map for this compound would provide a visual guide to its reactive behavior and intermolecular interaction patterns, such as hydrogen bonding. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov By identifying key molecular descriptors that correlate with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds, thereby streamlining the drug discovery process. dergipark.org.tr

While no specific QSAR models exclusively for this compound were found in the provided search results, studies on broader classes of quinoline derivatives have demonstrated the utility of this approach. For instance, QSAR studies on quinolinone-based thiosemicarbazones have shown that descriptors such as van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov Another study on quinoline and benzofuran (B130515) derivatives used descriptors like the number of hydrogen bond acceptors, partition coefficient (logP), and total polar surface area (TPSA) to build a QSAR model for their cytotoxic effects. researchgate.net

For this compound, relevant molecular descriptors in a hypothetical QSAR model could include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: Electronegativity, dipole moment, and partial charges on atoms would be influenced by the bromo and chloro substituents.

Hydrophobic descriptors: The partition coefficient (logP) would be affected by the lipophilic nature of the halogen atoms.

Steric descriptors: Molecular volume and surface area would account for the size and shape of the molecule.

A QSAR study incorporating this compound would involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity. The resulting data would then be used to develop a predictive model. Such a model could guide the design of more potent and selective derivatives for a desired therapeutic target.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in screening virtual libraries of compounds for potential drug candidates. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex and the dynamics of their interactions over time. acs.orgmdpi.com

Although specific molecular docking or MD simulation studies for this compound were not identified in the search results, research on structurally related quinoline derivatives highlights the potential applications of these methods. For example, molecular docking has been used to investigate the interactions of quinoline derivatives with various biological targets, including enzymes like enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) in Mycobacterium tuberculosis. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

In a hypothetical docking study, this compound could be docked into the active site of a relevant protein target. The bromine and chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The quinoline ring system could form pi-stacking interactions with aromatic amino acid residues in the binding pocket.

An MD simulation of the this compound-protein complex would provide insights into the stability of these interactions and the conformational changes that may occur upon binding. acs.org Analysis of the simulation trajectory can reveal information about the flexibility of the ligand and the protein, the solvent accessibility of the binding site, and the free energy of binding. These computational approaches are invaluable for rational drug design, allowing for the optimization of lead compounds to improve their potency and selectivity.

Applications of 6 Bromo 8 Chloroquinoline and Its Derivatives in Medicinal Chemistry Research

Development of Antimicrobial Agents

The escalating threat of antimicrobial resistance has spurred the search for new chemical entities capable of combating pathogenic microorganisms. Derivatives of 6-Bromo-8-chloroquinoline have been investigated for their potential to address this critical need, with studies exploring their efficacy against a range of bacteria and fungi.

Investigation of Antibacterial Activities Against Diverse Pathogens

Research has demonstrated that derivatives of 6-bromo-quinoline exhibit significant antibacterial properties. For instance, a series of quinolone thiosemicarbazones, including a 6-bromo substituted derivative, displayed notable activity against several bacterial strains. sci-hub.se The presence of a larger halogen, such as bromine or chlorine, at the C-6 position of the quinolone scaffold was found to be beneficial for antibacterial efficacy. sci-hub.se

Studies have reported the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli. For example, a study on 6-bromo-8-chloro-1,4-dihydroquinolin-4-one (B1371108), a related structure, documented its ability to significantly inhibit the growth of these two bacteria. Another derivative, 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinoline (B57606), has also been synthesized and shown to possess a broad spectrum of antibacterial activity. derpharmachemica.com

Table 1: Antibacterial Activity of Selected 6-Bromo-quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 6-Bromo-quinolone thiosemicarbazone | Methicillin-resistant Staphylococcus aureus (MRSA) | MBC < 1mM | sci-hub.se |

| 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one | Escherichia coli | Significant growth inhibition | |

| 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one | Staphylococcus aureus | Significant growth inhibition | |

| 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinoline | Staphylococcus aureus | Zone of inhibition observed | derpharmachemica.com |

| 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinoline | Bacillus subtilis | Zone of inhibition observed | derpharmachemica.com |

| 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinoline | Escherichia coli | Zone of inhibition observed | derpharmachemica.com |

| 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinoline | Pseudomonas aeruginosa | Zone of inhibition observed | derpharmachemica.com |

| 6-bromo-2-chloroquinoline-3-carbaldehyde (B1279829) derivatives | Pseudomonas aeruginosa | Good antibacterial potency | eurjchem.com |

| 6-bromo-2-chloroquinoline-3-carbaldehyde derivatives | Escherichia coli | Good activity at 1000 µg/mL | eurjchem.com |

Note: This table is illustrative and based on available research data. Direct comparisons of activity may not be possible due to variations in testing methodologies.

Exploration of Antifungal Properties

In addition to antibacterial effects, certain derivatives of 6-bromo-quinoline have been evaluated for their antifungal potential. A study on newly synthesized 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines demonstrated their in vitro activity against the pathogenic fungi Fusarium pallidoroseum and Candida albicans. derpharmachemica.com Furthermore, derivatives of 6-bromo-2-chloroquinoline-3-carbaldehyde have shown moderate to good activity against fungal species such as C. oxysporum and P. chrysogenum. eurjchem.com

Mechanistic Studies on Antimicrobial Action

The precise mechanisms by which this compound and its derivatives exert their antimicrobial effects are still under investigation. However, it is widely believed that quinolones interfere with DNA replication within bacterial cells. sci-hub.se The mechanism of action for some derivatives involves the inhibition of specific enzymes and receptors that are crucial for microbial growth and survival. For instance, quinolones like ciprofloxacin (B1669076) are known to target bacterial DNA gyrase and topoisomerase IV. sci-hub.se It is plausible that 6-bromo-quinoline derivatives share a similar mode of action, although further research is needed to elucidate the specific molecular targets.

Exploration as Anticancer Agents

The quest for more effective and selective anticancer drugs is a cornerstone of modern medicinal chemistry. The quinoline core is a key feature in several approved anticancer drugs, and as such, derivatives of this compound are being actively investigated for their potential as cytotoxic agents. nih.gov

Studies on Cytotoxic Effects in Cancer Cell Lines

Preliminary in vitro studies have indicated that this compound derivatives can effectively inhibit the proliferation of various cancer cell lines. For example, 6-bromo-8-chloro-1,4-dihydroquinolin-4-one was found to reduce the viability of MDA-MB-231 breast cancer cells. In another study, 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline (B13299979) demonstrated a dose-dependent reduction in the viability of MCF-7 human breast cancer cells.

More recently, a series of new quinazoline-4(3H)-one derivatives, structurally related to the core of interest and featuring a 6-bromo substitution, were synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov One derivative, designated as 8a, which features an aliphatic linker to a thiol group, was identified as the most potent compound in this series, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov

Table 2: Cytotoxic Activity of Selected 6-Bromo-quinoline and Related Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one | MDA-MB-231 (Breast) | Reduced cell viability | - | |

| 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline | MCF-7 (Breast) | Dose-dependent reduction in cell viability | - | |

| Quinazoline derivative 8a (6-bromo substituted) | MCF-7 (Breast) | IC50 | 15.85 ± 3.32 µM | nih.gov |

| Quinazoline derivative 8a (6-bromo substituted) | SW480 (Colon) | IC50 | 17.85 ± 0.92 µM | nih.gov |

| Quinazoline derivative 8a (6-bromo substituted) | MRC-5 (Normal) | IC50 | 84.20 ± 1.72 µM | nih.gov |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Induction of Apoptosis and Cell Cycle Modulation

The anticancer activity of these compounds is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research has suggested that 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline induces apoptosis through the activation of caspase pathways in MCF-7 cells. Similarly, mechanistic insights into the action of 6-bromo-8-chloro-1,4-dihydroquinolin-4-one indicate that it interacts with specific molecular targets, leading to apoptosis in cancer cells.

Further investigations into novel tetracyclic azaphenothiazines with a quinoline ring, derived from 3-bromo-2-chloroquinoline, have shown that these compounds can induce both early and late-stage apoptosis, as well as necrosis, in A549 (lung cancer) and HCT116 (colon cancer) cell lines. mdpi.com Molecular docking studies on 6-bromo substituted quinazoline-4(3H)-one derivatives suggest that they may exert their cytotoxic effects through the inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Interference with Key Cellular Signaling Pathways

The quinoline scaffold, particularly when halogenated with bromine and chlorine, represents a privileged structure in medicinal chemistry, capable of interacting with and modulating a variety of critical cellular signaling pathways. Derivatives of this compound have been investigated for their potential to interfere with pathways essential for cell proliferation, survival, and division, particularly in the context of oncology.

Research into related halogenated quinoline compounds demonstrates their capacity to function as inhibitors of key enzymes that regulate cellular processes. For instance, certain quinoline derivatives have been found to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. smolecule.com Interference with these enzymes can disrupt DNA synthesis, leading to cell death, a mechanism exploited in both antimicrobial and anticancer research. smolecule.com

Furthermore, studies on compounds like 6-bromo-8-chloroquinazolin-4(3H)-one, a structurally related quinazolinone, indicate that they may exert anticancer effects by interfering with signaling pathways crucial for tumor growth and proliferation. evitachem.com The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. smolecule.com Investigations have pointed towards the modulation of targets within receptor tyrosine kinase (RTK) signaling pathways, which are frequently deregulated in various cancers and other diseases. researchgate.net More specifically, quantitative structure-activity relationship (QSAR) analyses and molecular docking studies have identified potential targets for quinoline derivatives, including the mammalian target of rapamycin (B549165) (mTOR) and Topoisomerases I and II, all of which are central nodes in cell growth and proliferation signaling. researchgate.net The ability of the quinoline core to act as a scaffold for kinase inhibitors is a significant area of ongoing drug discovery. researchgate.net

Antimalarial Drug Discovery Efforts

The quinoline core is historically significant in the fight against malaria, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. mdpi.comraco.cat The emergence of multi-drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has necessitated the development of new antimalarial agents, making novel quinoline derivatives a key area of research. nih.gov

6-Bromo-2-chloroquinoline (B23617), a closely related analog, is recognized as an important intermediate in the synthesis of new antimalarial drugs. chemimpex.com Its structural features are believed to allow for effective interaction with biological targets within the malaria parasite. Research has focused on creating derivatives with improved potency against P. falciparum.

Specific research efforts have included the synthesis of novel series of compounds derived from this scaffold. For example, a series of 6-bromo-2-chloro-3-(4-phenyl- Current time information in Pasuruan, ID.triazol-1-ylmethyl)-quinoline derivatives were synthesized and evaluated for their antimalarial activity. raco.cat One particular compound from this series, 6-bromo-2-chloro-3-((4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, demonstrated notable activity. raco.cat The exploration of the non-mevalonate (MEP) pathway, which is essential for isoprenoid biosynthesis in Plasmodium parasites, has also identified bromo-substituted inhibitors as potent agents against enzymes like P. falciparum IspD (PfIspD). liverpool.ac.uk This highlights the potential contribution of the bromine substituent in enhancing binding and inhibitory activity against novel parasite targets. liverpool.ac.uk

| Derivative Class | Target Organism/Enzyme | Key Findings | Reference |

| 6-Bromo-2-chloro-3-(triazolylmethyl)quinolines | Plasmodium falciparum | Derivatives showed antimalarial activity, with specific substitutions enhancing potency. | raco.cat |

| 6-Bromo-2-chloroquinoline derivatives | Plasmodium falciparum | Showed improved potency compared to some traditional quinoline-based drugs in certain studies. | |

| Bromo-substituted inhibitors | PfIspD (MEP Pathway) | A 6'-bromo variant displayed potent inhibition of the PfIspD enzyme. | liverpool.ac.uk |

Structure-Activity Relationship (SAR) Studies in Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds by systematically modifying a chemical scaffold to enhance biological activity and improve pharmacokinetic properties. The this compound framework and its analogs are frequently subjected to such studies to develop more potent therapeutic agents.

One key SAR finding is that the presence and position of halogen atoms significantly influence biological activity. For instance, in certain halogenated dihydroquinolinone derivatives, the placement of electron-withdrawing groups like bromine and chlorine at the 6- and 8-positions was found to enhance antibacterial activity. Similarly, SAR studies on a series of pyrano[3,2-h]quinolones revealed that 6-chloro analogues were the most active anticancer agents and that halogen substituents generally increased the lipophilicity of the compounds, which can affect cell membrane permeability. mdpi.com

A clear example of SAR in action involves the use of 6-bromo-4-chloroquinoline (B1276899) as a starting scaffold to generate a library of 4-aminoquinoline (B48711) derivatives as potential inhibitors of receptor-interacting protein kinase 2 (RIPK2). semanticscholar.orgtandfonline.com By reacting the scaffold with various amines and then performing Suzuki-Miyaura coupling with different boronic acids, researchers were able to explore how different substituents at the 4- and 6-positions affected inhibitory potency. semanticscholar.org The resulting IC50 values, a measure of inhibitor effectiveness, provided a clear map of the SAR for this series. semanticscholar.org For example, a quantitative structure-activity relationship (QSAR) analysis of different quinoline derivatives identified a compound featuring a 6-bromo substituent on the benzo ring of a 2-chloroquinolin-3-yl moiety as the most potent cytotoxic agent in the tested series. researchgate.net

| Scaffold/Series | Modification | Impact on Activity | Reference |

| 4-Aminoquinoline Derivatives | Substitution at the 4-position (anilino group) and 6-position (aryl groups via Suzuki coupling) | Modulated RIPK2 inhibitory activity (IC50 values). | semanticscholar.orgtandfonline.com |

| Halogenated Dihydroquinolinones | Electron-withdrawing Br and Cl at positions 6 and 8 | Enhanced antibacterial activity. | |

| Pyrano[3,2-h]quinolones | 6-chloro substitution | Resulted in the most active anticancer compounds in the series. | mdpi.com |

| 2-Chloroquinolin-3-yl Derivatives | 6-bromo substitution | Identified as the most potent cytotoxic agent in a QSAR study. | researchgate.net |

Role as Key Pharmaceutical Intermediates for Advanced Drug Candidates